molecular formula C32H50O13 B8071285 Rubusoside

Rubusoside

Cat. No.: B8071285
M. Wt: 642.7 g/mol
InChI Key: YWPVROCHNBYFTP-LTMMFBTKSA-N
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Description

The compound Rubusoside is a complex organic molecule with significant stereochemistry. This compound features multiple hydroxyl groups and a tetracyclic core structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the tetracyclic core, and glycosylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) and LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents such as tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf₂O) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would regenerate the hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The tetracyclic core structure can interact with cell membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol]
  • [(2R,3R,4S,5R,6S)-2-(benzyloxy)methyl-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]

Uniqueness

The unique combination of hydroxyl groups and the tetracyclic core structure sets this compound apart from similar compounds. Its specific stereochemistry and functional groups confer unique chemical and biological properties, making it a valuable subject of study.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18?,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30?,31?,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPVROCHNBYFTP-LTMMFBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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